molecular formula C9H11BrO3 B1532219 2-(4-Bromo-2-methoxyphenoxy)ethanol CAS No. 877399-29-6

2-(4-Bromo-2-methoxyphenoxy)ethanol

Cat. No. B1532219
M. Wt: 247.09 g/mol
InChI Key: OBTNRJHVCRRFPZ-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-methoxyphenoxy)ethanol” is a chemical compound with the molecular formula C9H11BrO3 . It is related to 4-bromo-2-methoxyphenol .


Molecular Structure Analysis

The molecular weight of “2-(4-Bromo-2-methoxyphenoxy)ethanol” is 247.08600 . The IUPAC Standard InChI for a similar compound, Ethanol, 2-(4-bromophenoxy)-, is InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : The compound 3-(Bromoacetyl)coumarin, which is structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used in the synthesis of various bioactive heterocyclic scaffolds .
    • Method : The compound acts as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Results : The use of 3-(Bromoacetyl)coumarin has led to the development of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Field : Organic Synthesis

    • Application : A compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, has been synthesized .
    • Method : The synthesis involves a protocol for the creation of two novel vicinal haloethers bearing a malonontrile group .
    • Results : The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
  • Field : Industrial Chemistry

    • Application : 2-Phenoxyethanol, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a solvent for dyes, inks, and resins; a lubricant preservative; and a reagent in organic chemical synthesis .
    • Method : It is used directly in these applications due to its chemical properties .
    • Results : Its uses range from a preservative for cosmetics and drugs to a fixative for perfumes to an attractant in insecticides .
  • Field : Organic Chemistry

    • Application : m-Aryloxy phenols, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • Method : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Field : Organic Chemistry

    • Application : 2-Bromobutane and 2-bromo-2,3-dimethylbutane, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, can undergo E2 elimination to form several constitutionally isomeric alkenes .
    • Method : This involves the removal of a proton and a leaving group from adjacent carbon atoms .
    • Results : The result is the formation of a pi bond, typically in an alkene .
  • Field : Pharmaceutical Chemistry

    • Application : 2-Bromo-4-methylpropiophenone, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a precursor in the preparation of analgesics and sedatives .
    • Method : It is used directly in these applications due to its chemical properties .
    • Results : Its uses range from a precursor for pharmaceuticals to a reagent in organic chemical synthesis .
  • Field : Organic Chemistry

    • Application : m-Aryloxy phenols, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • Method : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Field : Organic Chemistry

    • Application : 2-Bromobutane and 2-bromo-2,3-dimethylbutane, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, can undergo E2 elimination to form several constitutionally isomeric alkenes .
    • Method : This involves the removal of a proton and a leaving group from adjacent carbon atoms .
    • Results : The result is the formation of a pi bond, typically in an alkene .
  • Field : Pharmaceutical Chemistry

    • Application : 2-Bromo-4-methylpropiophenone, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a precursor in the preparation of analgesics and sedatives .
    • Method : It is used directly in these applications due to its chemical properties .
    • Results : Its uses range from a precursor for pharmaceuticals to a reagent in organic chemical synthesis .

Future Directions

Future research could focus on the effect of the substituent on the OH/π interaction, as this is a crucial factor for the conformational preference of the molecular structure with a flexible group . Additionally, the synthesis of “2-(4-Bromo-2-methoxyphenoxy)ethanol” and its specific chemical reactions could be areas of interest.

properties

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTNRJHVCRRFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methoxyphenoxy)ethanol

Synthesis routes and methods

Procedure details

Potassium carbonate (1.4 g, 10 mmol) was added to a solution of ethylene carbonate (1.8 g, 20 mmol) and 4-bromo-2-methoxyphenol (1.05 g, 5 mmol) in 5 mL of toluene under an inert atmosphere. The reaction was heated at 115° C. for 12 h. Water (50 mL) and ethyl acetate (2×100 mL) were added to the reaction mixture to stir. The organic layers were combined, dried, filtered, and evaporated to get a yellow oil residue. The residue was purified by flash chromatography (eluting with 40-45% EtOAc in hexanes) to give compound 8a as a light brown yellow oil (1 g; 4.13 mmol; 82.6% yield); MS (APCI) (M+H)+ 246. 1H NMR (400 MHz, chloroform-D) δ ppm 2.83 (t, J=6.3 Hz, 1H) 3.84 (s, 3H) 3.89-4.01 (m, 2H) 4.03-4.13 (m, 2H) 6.78 (d, J=8.3 Hz, 1H) 6.99 (d, 1H) 7.02 (d, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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